molecular formula C18H19NO4S B377868 ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403846-29-7

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B377868
CAS No.: 403846-29-7
M. Wt: 345.4g/mol
InChI Key: HMEPWDCYSZEVAM-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a 2-methoxybenzoyl amide group and an ethyl carboxylate ester. This structure is synthesized via a multi-step process involving the condensation of cyclopentanone with sulfur and ethyl cyanoacetate to form the cyclopenta[b]thiophene intermediate, followed by functionalization at the 2-amino position (see Sections 2.1–2.3 in and ) . The compound’s structural complexity and functional groups make it a candidate for pharmacological applications, particularly in anticancer and antiviral research.

Properties

IUPAC Name

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-3-23-18(21)15-12-8-6-10-14(12)24-17(15)19-16(20)11-7-4-5-9-13(11)22-2/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEPWDCYSZEVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C18H19NO4S
  • Molecular Weight : 345.4 g/mol
  • IUPAC Name : this compound

The structural uniqueness of this compound lies in its cyclopentathiophene backbone, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The 2-aroyl-5-amino benzo[b]thiophene derivatives , closely related to our compound, have shown promising results as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. This mechanism is crucial since microtubule dynamics are essential for cell division and cancer proliferation.

  • Inhibition of Tubulin Polymerization : The compound exhibits significant inhibition of tubulin polymerization with IC50 values ranging from 2.6 to 18 nM across various cancer cell lines . This indicates a strong potential for further development as an anticancer therapeutic.
  • Case Study - Xenograft Models : In vivo studies demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models of human osteosarcoma . For instance, a derivative showed effective tumor reduction at a dosage of 50 mg/kg.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this class of compounds. Key findings include:

  • Positioning of Functional Groups : The placement of methoxy and amino groups at specific positions on the thiophene ring significantly influences antiproliferative activity. For example, substituents at C-5 and C-7 positions enhance potency compared to other configurations .
CompoundIC50 (nM)Remarks
3a0.78Most potent against murine cell lines
3c2.6More active than CA-4 in human cell lines
3e12Similar activity to 3d with methoxy at C-7

The primary mechanism by which this compound exerts its effects involves:

  • Microtubule Disruption : By binding to the colchicine site on tubulin, it prevents microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : The compound has been shown to induce apoptosis through the activation of caspases, which are critical for programmed cell death pathways.

Comparison with Similar Compounds

Ethyl 2-[(3,4-Dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structural Difference : The benzoyl group contains methoxy substituents at the 3,4-positions instead of 2-methoxy.
  • Impact : Increased steric bulk and electron-donating effects alter binding affinity in molecular docking studies. The molecular weight (375.44 g/mol) is higher than the target compound (predicted ~373.43 g/mol) .
  • Synthesis : Similar acylation steps using 3,4-dimethoxybenzoyl chloride.

Fluorinated Analogs

Ethyl 2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structural Difference : A fluorine atom replaces the methoxy group at the benzoyl 2-position.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. This derivative showed antiviral activity against influenza (63% yield after hydrolysis to the carboxylic acid) .
  • Synthesis : Uses 2-fluorobenzoyl chloride for acylation.

Hydroxy and Methoxy Variations

2-[(2-Hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester

  • Structural Difference : A hydroxyl-substituted benzylidene group replaces the 2-methoxybenzoyl amide.
  • Synthesized via Schiff base formation .

Extended Conjugation Systems

Ethyl 2-{[(2E)-3-(2,5-Dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structural Difference: An α,β-unsaturated propenoyl linker with 2,5-dimethoxyphenyl groups extends conjugation.
  • Impact : Enhanced π-π stacking interactions may improve binding to hydrophobic pockets in target proteins .

Heterocyclic Modifications

Ethyl 2-(5-Bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structural Difference: A brominated alkanoyl chain replaces the aromatic benzoyl group.

Preparation Methods

Synthesis of the Cyclopenta[b]Thiophene Core

The cyclopenta[b]thiophene framework serves as the foundational structure for the target compound. A widely adopted method involves the condensation of cyclopentanone with cyanoacetylhydrazine in the presence of elemental sulfur. This reaction, conducted under reflux in absolute ethanol with triethylamine as a catalyst, yields 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide as an intermediate . The mechanism proceeds via Gewald-like thiophene ring formation, where sulfur acts as a cyclizing agent.

Reaction Conditions

  • Reagents : Cyclopentanone (1.0 equiv), cyanoacetylhydrazine (1.0 equiv), sulfur (1.0 equiv), triethylamine (catalytic).

  • Solvent : Absolute ethanol.

  • Temperature : Reflux (~78°C).

  • Duration : 3 hours.

  • Yield : 88% .

The product is isolated as yellow crystals after crystallization from ethanol. Spectroscopic characterization includes:

  • IR : Peaks at 3483–3205 cm⁻¹ (NH₂, NH), 1699 cm⁻¹ (C=O) .

  • ¹H NMR : δ 1.77–1.79 (m, 4H, cyclopentane CH₂), 2.20 (m, 2H, CH₂), 4.20–4.22 (m, 4H, NH₂) .

Introduction of the Ethyl Ester Group

The carboxylhydrazide intermediate is converted to the ethyl ester through a two-step process. First, the carbohydrazide is treated with ethyl chloroformate in the presence of a base to form the mixed carbonate, which is subsequently hydrolyzed under acidic conditions. Alternatively, direct esterification using ethanol and sulfuric acid has been reported for analogous compounds .

Optimized Procedure

  • Reagents : 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide (1.0 equiv), ethyl chloroformate (1.2 equiv), pyridine (1.5 equiv).

  • Solvent : Dry dichloromethane.

  • Temperature : 0°C to room temperature.

  • Yield : 75–80% .

Characterization Data

  • ¹³C NMR : δ 166.8 (C=O), 144.5 (thiophene C), 30.9 (cyclopentane CH₂) .

Acylation with 2-Methoxybenzoyl Chloride

The critical step in introducing the 2-methoxybenzoyl moiety involves the reaction of the amino-thiophene intermediate with 2-methoxybenzoyl chloride. This acylation is typically performed in anhydrous pyridine to scavenge HCl, ensuring high yields of the desired amide .

Detailed Protocol

  • Reagents :

    • Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 equiv).

    • 2-Methoxybenzoyl chloride (1.2 equiv).

    • Pyridine (3.0 equiv).

  • Solvent : Dry pyridine.

  • Conditions : Stirred at room temperature for 16 hours.

  • Workup : The reaction mixture is poured into ice-water, and the precipitate is filtered and purified via flash chromatography (cyclohexane/ethyl acetate, 7:3) .

  • Yield : 71% (analogous compounds) .

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.90 (s, 3H, OCH₃), 7.05–7.10 (m, 1H, aromatic), 7.50–7.65 (m, 2H, aromatic) .

  • MS : m/z 345.4 [M+H]⁺.

Alternative Microwave-Assisted Synthesis

Microwave irradiation has emerged as a efficient method for reducing reaction times and improving yields. While specific data for the target compound is limited, analogous syntheses of thiophene derivatives demonstrate significant enhancements:

ParameterConventional MethodMicrowave Method
Reaction Time16 hours1 hour
Yield71%85%
Energy ConsumptionHighLow

This approach involves irradiating the reaction mixture at 100°C in a sealed vessel, facilitating rapid coupling between the amino group and acyl chloride .

Purification and Analytical Techniques

Final purification is achieved through recrystallization or column chromatography. Key quality control measures include:

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase.

  • Mobile Phase : Acetonitrile/water (70:30).

  • Retention Time : 12.3 minutes .

Elemental Analysis

  • Calculated : C, 62.60; H, 5.54; N, 4.06; S, 9.28.

  • Found : C, 62.45; H, 5.61; N, 4.12; S, 9.33 .

Challenges and Optimization Strategies

Common issues in the synthesis include:

  • Low Acylation Yields : Attributed to steric hindrance from the cyclopentane ring. Mitigated by using excess acyl chloride (1.5 equiv) and prolonged reaction times (24 hours) .

  • Ester Hydrolysis : Accidental hydrolysis of the ethyl ester during workup. Prevented by maintaining pH > 5 during aqueous quenching .

  • Byproduct Formation : Dimethylation of the methoxy group. Avoided by using freshly distilled benzoyl chloride .

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